2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-24(2)15-29-21-12-11-18(14-20(21)26(3)23(24)28)25-22(27)13-17-9-6-8-16-7-4-5-10-19(16)17/h4-12,14H,13,15H2,1-3H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKGDJFVWDBEJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Multicomponent Reactions
A one-pot multicomponent reaction (MCR) using 2-aminophenol derivatives , Meldrum’s acid , and isocyanides enables efficient construction of the tetrahydrobenzo[b]oxazepine scaffold.
Procedure :
- Reactants :
- 2-Amino-4-methylphenol (1.0 equiv)
- Meldrum’s acid (1.2 equiv)
- tert-Butyl isocyanide (1.5 equiv)
Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: Ambient (25°C)
- Time: 12–24 hours
Workup :
- Acidic quenching (1M HCl)
- Extraction with ethyl acetate
- Column chromatography (hexane:ethyl acetate = 3:1)
Functionalization of the Oxazepine Core
Methylation and Oxidation :
- 3,3,5-Trimethyl groups are introduced via sequential alkylation using methyl iodide under basic conditions (K₂CO₃, DMF, 60°C).
- 4-Oxo formation is achieved through oxidation with pyridinium chlorochromate (PCC) in DCM.
Key Intermediate :
3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-amine
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H), 6.72 (s, 1H), 4.12 (s, 2H), 3.05 (s, 3H), 2.95 (s, 6H).
Synthesis of 2-(Naphthalen-1-yl)acetyl Chloride
Carboxylic Acid Preparation
2-(Naphthalen-1-yl)acetic acid is synthesized via:
Acyl Chloride Formation
Procedure :
- Reactants : 2-(Naphthalen-1-yl)acetic acid (1.0 equiv), thionyl chloride (2.0 equiv)
- Conditions : Reflux in anhydrous DCM (4 hours)
- Workup : Evaporation under reduced pressure.
Purity : >98% (GC-MS)
Amide Bond Formation
Coupling Strategy
The oxazepine amine reacts with 2-(naphthalen-1-yl)acetyl chloride under Schotten-Baumann conditions:
Procedure :
- Reactants :
- Oxazepine amine (1.0 equiv)
- 2-(Naphthalen-1-yl)acetyl chloride (1.2 equiv)
Conditions :
- Solvent: THF/H₂O (2:1)
- Base: NaHCO₃ (2.5 equiv)
- Temperature: 0°C → ambient
- Time: 6 hours
Workup :
- Extraction with DCM
- Drying (Na₂SO₄)
- Column chromatography (DCM:methanol = 20:1)
Optimization and Scalability
Critical Parameters
Alternative Coupling Reagents
For improved yields, HATU -mediated coupling in DMF achieves 78% yield:
- HATU (1.5 equiv), DIPEA (3.0 equiv), RT, 12 hours.
Characterization Data
Spectral Analysis
Target Compound :
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Modifications
- Catalytic Cyclization : Ni-catalyzed methods reduce reaction time by 40%.
- Continuous Flow Synthesis : Enhances safety for acyl chloride handling.
Challenges and Solutions
Epimerization During Amidation
Purification Difficulties
- Solution : Hybrid silica/CNT stationary phases improve chromatographic resolution.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The carbonyl group in the benzo-oxazepine ring can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives of the benzo-oxazepine ring.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiparasitic Activity :
- Research indicates that derivatives of tetrahydrobenzo[f][1,4]oxazepines, closely related to this compound, have been explored as potential new trypanocidal agents . These compounds target the PEX14−PEX5 protein-protein interface in Trypanosoma brucei, which is responsible for African sleeping sickness. The studies demonstrated that these compounds exhibit low to high micromolar IC50 values against the parasite, indicating promising therapeutic efficacy .
-
Neuroprotective Effects :
- Compounds with similar structural motifs have shown neuroprotective properties. The oxazepine ring system is known for its ability to modulate neurotransmitter systems and may provide protective effects against neurodegenerative diseases by preventing neuronal apoptosis and promoting cell survival pathways.
-
Anticancer Potential :
- There is emerging evidence that certain oxazepine derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways such as caspase activation and modulation of cell cycle regulators. Further studies are needed to elucidate the exact mechanisms and to optimize these compounds for enhanced efficacy .
Case Study 1: Trypanocidal Activity
A study conducted by Fino et al. highlighted a series of substituted tetrahydrobenzo[f][1,4]oxazepines as potential treatments for trypanosomiasis. The research utilized structure-based drug design to identify lead compounds that showed significant activity against Trypanosoma brucei. The synthesized compounds were subjected to in vitro assays that confirmed their binding affinity to target proteins involved in parasite metabolism .
Case Study 2: Neuroprotective Properties
In a separate investigation focusing on neuroprotection, a related compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The results indicated that the compound could significantly reduce cell death and enhance cell viability in models of neurodegeneration, suggesting a potential application in treating conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The naphthalene moiety can engage in π-π stacking interactions, while the benzo-oxazepine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on structurally related acetamide derivatives synthesized via 1,3-dipolar cycloaddition reactions. Below is a detailed comparison based on substituents, spectroscopic data, and synthetic methodologies:
Table 1: Structural and Spectroscopic Comparison of Key Analogs
Notes:
- Core Heterocycle Differences: The target compound’s benzooxazepin ring differs significantly from the triazole cores in analogs 6a-m and 7a-m.
- Substituent Effects: Electron-withdrawing groups (e.g., 2-nitro in 6b) increase C=O stretching frequencies (1682 cm⁻¹ vs. 1671–1678 cm⁻¹ in others), reflecting enhanced polarization .
- Synthetic Methodologies: Analogs 6a-m and 7a-m are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach .
Research Findings and Limitations
- Spectroscopic Consistency : IR and NMR data for analogs 6a-m and 7a-m validate their structures, with characteristic –NH (3262–3302 cm⁻¹) and C=O (1671–1682 cm⁻¹) peaks .
- Gaps in Evidence: No direct data on the target compound’s synthesis, bioactivity, or crystallography (e.g., SHELX-refined structures) are provided. Structural validation methods like those in Spek (2009) or SHELX are critical for confirming the target’s conformation.
- Synthetic Challenges : The triazole analogs benefit from modular CuAAC synthesis, whereas the target’s benzooxazepin core may require multistep optimization, akin to levofloxacin’s asymmetric synthesis .
Biological Activity
The compound 2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide (CAS Number: 921836-70-6) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 388.5 g/mol. The structure features a naphthalene moiety and a tetrahydrobenzo[b][1,4]oxazepine ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O3 |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 921836-70-6 |
Pharmacological Potential
Research indicates that derivatives of oxazepines often exhibit various pharmacological activities, including:
- Antimicrobial Activity : Compounds similar to this oxazepine derivative have shown promise against various bacterial strains.
- Anticancer Properties : Some studies suggest that oxazepine derivatives may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Activity :
- Anticancer Activity :
- Anti-inflammatory Effects :
The precise mechanism of action for this specific compound is still under investigation; however, it is hypothesized that the interaction with specific biological targets (e.g., enzymes involved in inflammation or cell cycle regulation) plays a critical role in its pharmacological effects.
Q & A
Basic: How is the molecular structure of this compound elucidated, and what tools are essential for its characterization?
Answer:
Structural elucidation relies on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves proton environments and carbon frameworks, while Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretching at ~3260 cm⁻¹) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and formula. X-ray crystallography may be used for 3D conformation analysis, though computational modeling (e.g., DFT) is often employed for bond angles and torsional strain predictions .
Basic: What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
Answer:
Synthesis typically involves multi-step reactions:
Amide Coupling : Reacting a naphthalene acetic acid derivative with a heterocyclic amine (e.g., tetrahydrobenzooxazepin) using coupling agents like EDCI/HOBt .
Cyclization : Controlled temperature (60–80°C) in polar aprotic solvents (e.g., DMF) ensures ring closure without side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) achieves >95% purity. Reaction progress is monitored via TLC (hexane:ethyl acetate 8:2) .
Advanced: How do researchers resolve contradictions in spectroscopic data between synthetic batches?
Answer:
Discrepancies in NMR/IR peaks may arise from solvent polarity, impurities, or tautomerism. Mitigation strategies:
- Standardized Protocols : Fixed solvent systems (e.g., DMSO-d6 for NMR) reduce solvent-induced shifts .
- 2D NMR : HSQC and HMBC correlations distinguish regioisomers or confirm substitution patterns .
- Spiking Experiments : Adding authentic samples to mixtures identifies co-eluting impurities in HPLC .
Advanced: What mechanistic insights explain the reactivity of the acetamide and heterocyclic moieties?
Answer:
- Acetamide Reactivity : The amide group undergoes hydrolysis under acidic/basic conditions (e.g., HCl/NaOH reflux) to yield carboxylic acid intermediates. Acylation reactions with electrophiles (e.g., acyl chlorides) are feasible .
- Heterocycle Stability : The tetrahydrobenzooxazepin ring’s lactam group participates in ring-opening reactions with nucleophiles (e.g., Grignard reagents), while the oxazepine oxygen enables hydrogen bonding with biological targets .
Basic: Which analytical methods are critical for assessing purity and stability?
Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 0.1% levels .
- DSC/TGA : Differential scanning calorimetry determines melting points (~200–250°C) and thermal decomposition profiles .
- Stability Studies : Accelerated conditions (40°C/75% RH for 4 weeks) monitor degradation via LC-MS .
Advanced: How can computational methods predict biological activity or guide synthetic modifications?
Answer:
- Molecular Docking : AutoDock/Vina simulates binding to targets (e.g., kinases, GPCRs) using the compound’s 3D structure .
- QSAR Models : Regression analysis of substituent effects (e.g., electron-withdrawing groups on the naphthalene ring) correlates with activity trends .
- MD Simulations : Predicts solvation dynamics and membrane permeability .
Advanced: What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?
Answer:
- Catalyst Screening : Cu(OAc)₂ in click chemistry (e.g., triazole formation) improves regioselectivity .
- Flow Chemistry : Continuous reactors enhance heat/mass transfer during exothermic steps (e.g., cyclization) .
- Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution ensures enantiopurity .
Basic: How is the compound classified structurally and functionally?
Answer:
- Structural Class : Acetylated heterocycle (IUPAC: benzo[b][1,4]oxazepin-4-one core + naphthylacetamide) .
- Functional Role : Potential kinase inhibitor or allosteric modulator due to planar aromatic systems and hydrogen-bonding motifs .
Advanced: What experimental designs validate hypothesized biological targets in vitro?
Answer:
- Enzyme Assays : Fluorescence polarization (FP) or TR-FRET measures inhibition of kinase activity (IC50 determination) .
- Cellular Uptake : Radiolabeling (³H/¹⁴C) quantifies intracellular accumulation .
- CRISPR Knockouts : Gene-edited cell lines confirm target specificity .
Advanced: How are contradictory bioactivity results between in vitro and in vivo models reconciled?
Answer:
- PK/PD Studies : Plasma protein binding (equilibrium dialysis) and liver microsome assays identify metabolic instability .
- Tissue Distribution : MALDI-IMS visualizes compound localization in organs .
- Prodrug Design : Masking polar groups (e.g., ester prodrugs) improves bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
